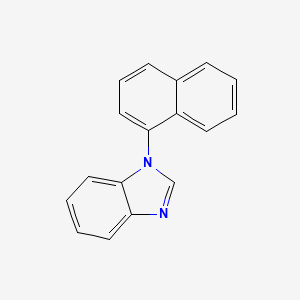![molecular formula C22H32O3Si B14357382 1,2-Hexanediol, 6-[[(1,1-dimethylethyl)diphenylsilyl]oxy]- CAS No. 91898-18-9](/img/structure/B14357382.png)
1,2-Hexanediol, 6-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Hexanediol, 6-[[(1,1-dimethylethyl)diphenylsilyl]oxy]- is a chemical compound with the molecular formula C22H32O3Si. It is a derivative of 1,2-hexanediol, where one of the hydroxyl groups is protected by a tert-butyldiphenylsilyl (TBDPS) group. This compound is often used in organic synthesis and various industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Hexanediol, 6-[[(1,1-dimethylethyl)diphenylsilyl]oxy]- typically involves the protection of 1,2-hexanediol using tert-butyldiphenylsilyl chloride (TBDPSCl) in the presence of a base such as imidazole or pyridine. The reaction is carried out in an aprotic solvent like dichloromethane (DCM) at room temperature. The general reaction scheme is as follows:
1,2-Hexanediol+TBDPSCl→1,2-Hexanediol, 6-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but may involve optimized reaction conditions and the use of continuous flow reactors to enhance yield and efficiency. The use of automated systems and advanced purification techniques ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Hexanediol, 6-[[(1,1-dimethylethyl)diphenylsilyl]oxy]- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The TBDPS group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are employed.
Substitution: Reagents such as TBAF (Tetrabutylammonium fluoride) are used to remove the TBDPS group.
Major Products Formed
Oxidation: Formation of hexanone derivatives.
Reduction: Formation of hexanol derivatives.
Substitution: Formation of various functionalized hexanediol derivatives.
Aplicaciones Científicas De Investigación
1,2-Hexanediol, 6-[[(1,1-dimethylethyl)diphenylsilyl]oxy]- is widely used in scientific research, including:
Chemistry: As a protecting group in organic synthesis to prevent unwanted reactions at the hydroxyl site.
Biology: Used in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: Employed in the development of pharmaceuticals and drug delivery systems.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,2-Hexanediol, 6-[[(1,1-dimethylethyl)diphenylsilyl]oxy]- involves the protection of the hydroxyl group, which prevents it from participating in unwanted side reactions. The TBDPS group provides steric hindrance and stability, allowing for selective reactions at other sites on the molecule. The compound can be deprotected under specific conditions to regenerate the free hydroxyl group, enabling further functionalization.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Hexanediol: The parent compound without the TBDPS protection.
1,6-Hexanediol: A similar diol with hydroxyl groups at the 1 and 6 positions.
1,2-Octanediol: A longer-chain diol with similar properties.
Uniqueness
1,2-Hexanediol, 6-[[(1,1-dimethylethyl)diphenylsilyl]oxy]- is unique due to the presence of the TBDPS protecting group, which provides enhanced stability and selectivity in chemical reactions. This makes it particularly valuable in complex organic syntheses where selective protection and deprotection of functional groups are required.
Propiedades
Número CAS |
91898-18-9 |
|---|---|
Fórmula molecular |
C22H32O3Si |
Peso molecular |
372.6 g/mol |
Nombre IUPAC |
6-[tert-butyl(diphenyl)silyl]oxyhexane-1,2-diol |
InChI |
InChI=1S/C22H32O3Si/c1-22(2,3)26(20-13-6-4-7-14-20,21-15-8-5-9-16-21)25-17-11-10-12-19(24)18-23/h4-9,13-16,19,23-24H,10-12,17-18H2,1-3H3 |
Clave InChI |
KVIBCWMUPIGHLS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCCCC(CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2'-{[3-(2-Hydroxyethanesulfonyl)phenyl]azanediyl}di(ethan-1-ol)](/img/structure/B14357300.png)
![N-[2-Methyl-6-(trifluoromethyl)phenyl]acetamide](/img/structure/B14357309.png)

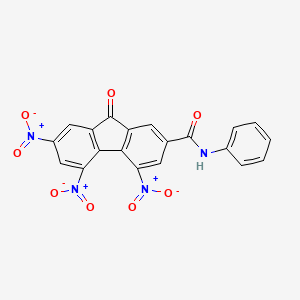
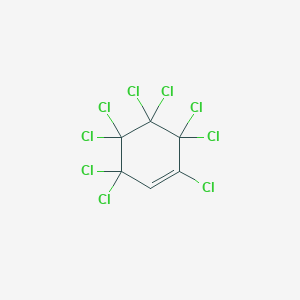
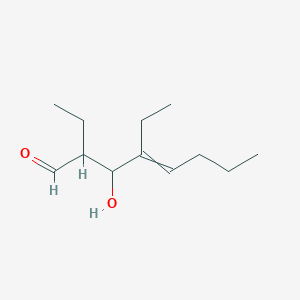

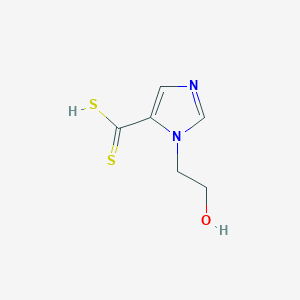

![3-[2,4,5-Tris(benzyloxy)phenyl]prop-2-enenitrile](/img/structure/B14357370.png)
![7-[(2-Hydroxyethyl)sulfanyl]-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B14357378.png)
